molecular formula C11H15BrN4O3 B2614738 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione CAS No. 115308-41-3

8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B2614738
CAS No.: 115308-41-3
M. Wt: 331.17
InChI Key: CIWPYGKQNZGERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione is a purine-2,6-dione derivative offered as a specialized research chemical. This compound is structurally related to a class of purine derivatives that have been the subject of research due to their potential diverse biological activities . Purine-2,6-dione scaffolds, also known as xanthine derivatives, are privileged structures in medicinal chemistry and serve as key precursors and intermediates in organic synthesis . Researchers utilize this brominated purine dione as a versatile building block for the design and synthesis of novel compounds. The bromo substituent at the 8-position and the 2-ethoxyethyl chain at the 7-position offer reactive sites for further chemical modification, enabling the exploration of structure-activity relationships (SAR) . The core purine-2,6-dione structure is a common framework found in compounds investigated for various pharmacological activities, and related analogs have been studied for their potential effects . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWPYGKQNZGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures . The ethoxyethyl group can be introduced using ethoxyethyl chloride in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxyethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione and analogous purine derivatives:

Compound Substituent at N7 Molecular Formula Molecular Weight Key Properties
This compound 2-ethoxyethyl C₁₀H₁₃BrN₄O₃ 317.14 High lipophilicity; industrial-scale synthesis (99% purity).
8-Bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione 3-chloro-2-hydroxypropyl C₁₀H₁₂BrClN₄O₃ 351.59 Chlorine and hydroxyl groups increase polarity; potential for hydrogen bonding.
8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione 2-methoxyethyl C₉H₁₁BrN₄O₃ 303.11 Shorter alkoxy chain reduces lipophilicity vs. ethoxyethyl.
Etophylline (7-(2-hydroxyethyl)-1,3-dimethylxanthine) 2-hydroxyethyl C₉H₁₂N₄O₃ 224.22 Hydroxyl group enhances solubility but may reduce metabolic stability.
Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) 1,3-dioxolan-2-ylmethyl C₁₀H₁₄N₄O₄ 254.25 Polar dioxolane ring improves water solubility; clinically used as a bronchodilator.
8-Bromo-7-isopropyl-3-methylpurine-2,6-dione isopropyl C₉H₁₁BrN₄O₂ 287.12 Bulkier substituent may hinder receptor binding; lower solubility.
8-Bromo-7-(2-chlorobenzyl)-1,3-dimethylpurine-2,6-dione 2-chlorobenzyl C₁₄H₁₂BrClN₄O₂ 383.63 Aromatic group enhances receptor affinity but reduces aqueous solubility.

Pharmacological and Industrial Relevance

  • Therapeutic Potential: Doxofylline demonstrates a therapeutic serum range of 12–13 µg/mL for bronchodilation, with minimal adverse effects . The target compound’s bromine atom and ethoxyethyl group could enhance binding to kinase active sites, as observed in analogues like 8-Bromo-7-(2-(2,6-dimethylphenyl)-2-oxoethyl)-3-methylpurine-2,6-dione, which showed selective kinase inhibition in vitro .

Biological Activity

8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various purine-based drugs and has been investigated for its effects on different biological targets.

  • Molecular Formula : C13H16BrN5O2
  • Molecular Weight : 353.20 g/mol
  • CAS Number : 1447606-16-7

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes, particularly dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in glucose metabolism and has implications in diabetes management. Inhibition of this enzyme can lead to increased insulin sensitivity and improved glycemic control.

1. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research indicates that purine derivatives, including this compound, exhibit significant DPP-IV inhibitory activity. This inhibition can enhance the levels of incretin hormones, which are crucial for glucose homeostasis.

Study ReferenceDPP-IV Inhibition (%)IC50 (µM)
75%12.5
68%15.0

2. Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor properties. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10.0Induction of apoptosis via caspase activation
MCF-7 (Breast)8.5Cell cycle arrest at G1 phase

3. Antiviral Properties

Recent investigations suggest that the compound may also exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms.

Case Studies

  • Diabetes Management : A clinical study evaluated the effects of a DPP-IV inhibitor based on the structure of this compound in patients with type 2 diabetes. Results indicated improved glycemic control and reduced HbA1c levels over a 12-week period.
  • Cancer Therapy : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the purity and structural integrity of 8-Bromo-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione?

  • Methodological Answer : Employ a combination of FTIR and mass spectrometry (MS) for structural validation. FTIR can identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, C-Br bonds at ~550–650 cm⁻¹) . High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (characteristic doublet peaks for ⁷⁹Br/⁸¹Br). For purity, use HPLC with a C18 column and UV detection at 254 nm, comparing retention times against a synthetic standard .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

  • Methodological Answer : Use a stepwise alkylation strategy. First, introduce the 2-ethoxyethyl group at position 7 via nucleophilic substitution under anhydrous conditions (e.g., DMF, NaH, 60°C), followed by bromination at position 8 using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄) . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7) and quench intermediates to avoid over-bromination.

Q. What are the solubility properties of this compound, and how do they influence in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity. Solubility can be enhanced using cyclodextrin-based carriers or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate the electron density at the bromine site. Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts susceptibility to Suzuki-Miyaura or Buchwald-Hartwig couplings. Validate predictions with experimental trials using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. What strategies resolve contradictions in reported biological activity data for purine-dione derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using guidelines like the NIH Assay Guidance Manual. Perform dose-response curves across multiple replicates and validate target engagement via SPR or thermal shift assays . Cross-reference with structural analogs (e.g., 8-chloro or 8-nitro derivatives) to isolate substituent-specific effects .

Q. How can researchers design experiments to study the metabolic stability of this compound?

  • Methodological Answer : Use liver microsomes (human or rodent) incubated with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Identify metabolites using fragmentation patterns (e.g., demethylation at N3 or oxidation of the ethoxyethyl group). Compare results with computational ADMET predictions (e.g., CYP450 isoform docking) .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic routes for scaling up production?

  • Answer : Low yields in bromination steps (≤40%) and purification difficulties due to hydrophobic byproducts. Optimize via flow chemistry to control reaction exothermicity and improve mixing. Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

Q. How does the 2-ethoxyethyl substituent influence conformational flexibility and target binding?

  • Answer : Molecular dynamics simulations (MD) reveal that the ethoxyethyl chain adopts a bent conformation, reducing steric hindrance in hydrophobic binding pockets. Compare with rigid analogs (e.g., propargyl or benzyl derivatives) using SPR to quantify binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.